Abeta/tau aggregation-IN-1 is a compound designed to inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The aggregation of these proteins leads to the formation of plaques and tangles in the brain, contributing to neuronal dysfunction and cell death. The development of dual inhibitors like Abeta/tau aggregation-IN-1 aims to address both pathways involved in the pathogenesis of Alzheimer's disease.
The compound has been studied in various research articles focusing on its effectiveness and mechanism of action. Notably, studies have utilized in silico methods for drug design, molecular docking analyses, and in vitro assays to evaluate its inhibitory properties against amyloid-beta and tau aggregation .
Abeta/tau aggregation-IN-1 can be classified as a dual inhibitor targeting both amyloid-beta and tau protein aggregates. Its classification is significant as it represents a novel approach in therapeutic strategies for Alzheimer's disease, moving beyond single-target inhibitors to address the multifactorial nature of the disease .
The synthesis of Abeta/tau aggregation-IN-1 involves several chemical reactions that can be optimized for yield and purity. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and time to ensure high yields of the desired compound. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Abeta/tau aggregation-IN-1 is characterized by its specific molecular structure that allows for effective binding to both amyloid-beta and tau proteins. The exact structure may vary based on synthetic modifications but generally includes functional groups that enhance its binding affinity.
Molecular docking studies have shown that Abeta/tau aggregation-IN-1 exhibits favorable binding energies with amyloid-beta and tau proteins, indicating strong interactions that may prevent aggregation. Binding energies typically range from -4.6 to -6.0 kcal/mol for amyloid-beta and -4.9 to -5.6 kcal/mol for tau .
The primary chemical reactions involved in the functionality of Abeta/tau aggregation-IN-1 include:
Understanding these reactions is crucial for optimizing the compound's efficacy. Kinetic studies indicate that Abeta/tau aggregation-IN-1 can inhibit aggregation at multiple stages, showcasing its potential as a therapeutic agent .
Abeta/tau aggregation-IN-1 functions by binding to specific sites on amyloid-beta and tau proteins, thereby stabilizing monomeric forms and preventing their aggregation into toxic oligomers or fibrils. This dual-target mechanism is essential for mitigating the pathological effects associated with Alzheimer's disease.
Experimental data suggest that compounds similar to Abeta/tau aggregation-IN-1 can achieve over 50% inhibition of both amyloid-beta and tau aggregations at concentrations around 10 μM, highlighting their potential therapeutic efficacy .
Abeta/tau aggregation-IN-1 typically exhibits:
The chemical properties include:
Relevant data from studies indicate optimal properties for effective central nervous system penetration .
Abeta/tau aggregation-IN-1 has significant implications in scientific research, particularly in:
The ongoing research into compounds like Abeta/tau aggregation-IN-1 reflects a promising avenue for developing effective treatments for neurodegenerative diseases .
Synergistic Toxicity Mechanisms
Aβ and tau exhibit bidirectional cross-amplification of neurotoxicity. Soluble Aβ oligomers activate glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), inducing hyperphosphorylation of tau at critical residues (Ser202, Thr231, Ser396) [2] [9]. Phosphorylated tau detaches from microtubules, undergoes misfolding, and forms neurotoxic oligomers that impair mitochondrial function and synaptic plasticity [1] [2]. Concurrently, Aβ aggregates accelerate tau propagation along neural networks via extracellular vesicle release and tunneling nanotubes [5] . This synergy establishes a self-reinforcing cycle: Aβ potentiates tau pathology, while phosphorylated tau mediates Aβ-induced neuronal damage [1] [6].
Table 1: Key Aβ Domains and Tau Motifs Involved in Aggregation
Protein | Aggregation Domains | Structural Role |
---|---|---|
Aβ42 | 17LVF19 (hydrophobic core) | Initiates oligomerization via intermolecular interactions |
Aβ42 | 32IGL34 (C-terminal) | Competes with 17LVF19 for binding to 41IA42 domain |
Aβ42 | 41IA42 (extreme C-terminal) | Enhances hydrophobicity and fibrillogenicity |
Tau | PHF6 (VQIVYK, residues 306-311) | Forms β-sheet cores in paired helical filaments |
Tau | Hexapeptide motifs (R2/R3 repeats) | Mediates β-sheet stacking and filament nucleation |
Strain-Specific Aggregation Dynamics
Cryo-electron microscopy reveals that Aβ42 aggregates faster than Aβ40 due to heightened hydrophobicity from isoleucine-41 and alanine-42 residues [1] . Tau isoforms with four microtubule-binding repeats (4R-tau) demonstrate greater aggregation propensity than 3R variants, particularly when phosphorylated at proline-rich domains [5] [9]. Both proteins adopt cross-β-sheet conformations during fibrillation, enabling dual inhibitors to target shared structural epitopes through hydrophobic interactions and hydrogen bonding [6] .
Table 2: Kinases Linking Aβ to Tau Phosphorylation
Kinase | Phosphorylation Sites | Activation Mechanism |
---|---|---|
GSK-3β | Ser199, Ser202, Thr231, Ser396 | Aβ oligomers activate via α2A adrenergic receptors |
CDK5 | Ser202, Thr231, Ser235 | Aβ-induced calpain cleavage of p35 to p25 |
MAPK | Thr181, Ser202, Ser404 | Aβ-triggered oxidative stress activates ERK/p38 pathways |
Spatiotemporal Co-Pathology
Neuroimaging studies confirm that Aβ deposition precedes tau spreading by decades. At amyloid burdens >40 centiloids, tau pathology extends from the rhinal cortex to neocortical regions via long-range neural connections [1] [5]. This progression correlates with cognitive decline more robustly than either pathology alone. Dual modulators like BEY-2153 (NCT04476303) and AS-701 exploit this interdependence by inhibiting both Aβ fibrillization and tau phosphorylation [1] .
Compensatory Pathway Activation
Monotherapies against Aβ or tau fail to disrupt their synergistic crosstalk. For example:
Temporal Constraints in Therapeutic Efficacy
Single-target agents demonstrate limited efficacy windows:
Table 3: Clinical Outcomes of Single vs. Dual Targeting
Therapeutic Class | Representative Agent | Primary Endpoint Outcome | Limitation |
---|---|---|---|
Aβ monoclonal antibody | Aducanumab | Reduced amyloid PET; no cognitive benefit in mild AD | Tau pathology progression unaltered |
GSK-3β inhibitor | Tideglusib | Safe but no significant ADAS-Cog improvement | Compensatory kinase activation |
Dual Aβ/tau inhibitor | BEY-2153 (Phase I) | Reduced p-tau/Aβ oligomers in CSF | Ongoing trials |
Dual oligomer modulator | AS-701 | Promotes degradation of Aβ/tau aggregates | Preclinical data only |
Molecular Compensation and Dynamic Equilibria
Aβ and tau exist in metastable equilibria between monomers, oligomers, and fibrils. BACE inhibitors reduce Aβ monomers but amplify the relative abundance of neurotoxic Aβ42 oligomers [1] . Similarly, tau aggregation inhibitors (e.g., methylthioninium) reduce fibrils but increase soluble phosphorylated tau species in cerebrospinal fluid [6] [9]. Dual modulators like rhynchophylline from Uncaria rhynchophylla concurrently inhibit Aβ/tau oligomerization and disaggregate existing fibrils, circumventing compensatory shifts [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: